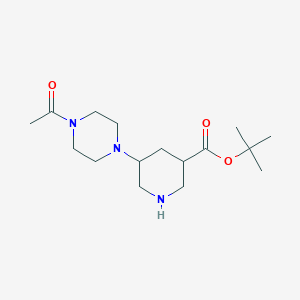

tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate

Description

“tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate” is a piperidine-based compound featuring a tert-butyl carboxylate group at position 3 and a 4-acetylpiperazine substituent at position 5 of the piperidine ring. This structure combines a rigid piperidine scaffold with a flexible acetylpiperazine moiety, making it a versatile intermediate in medicinal chemistry, particularly for the development of kinase inhibitors or GPCR-targeting agents. The tert-butyl group enhances solubility and stability, while the acetylpiperazine moiety may contribute to binding affinity via hydrogen bonding or hydrophobic interactions .

Properties

Molecular Formula |

C16H29N3O3 |

|---|---|

Molecular Weight |

311.42 g/mol |

IUPAC Name |

tert-butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate |

InChI |

InChI=1S/C16H29N3O3/c1-12(20)18-5-7-19(8-6-18)14-9-13(10-17-11-14)15(21)22-16(2,3)4/h13-14,17H,5-11H2,1-4H3 |

InChI Key |

ANMJQEQYHUIVMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CC(CNC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

Introduction of the Acetylpiperazine Moiety: The acetylpiperazine group is introduced through a nucleophilic substitution reaction using acetylpiperazine and a suitable leaving group.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetylpiperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acetylpiperazine in the presence of a suitable base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or piperazine derivatives.

Scientific Research Applications

tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic and Crystallographic Data

Key Research Findings

- Role of Acetylpiperazine : The acetylpiperazine group in the target compound and Zn(II) phthalocyanines enhances solubility and binding interactions, critical for both drug delivery and photodynamic applications .

- Impact of tert-Butyl Groups: Tert-butyl derivatives consistently exhibit improved metabolic stability compared to non-protected analogs, as seen in occupational exposure studies .

- Structural Flexibility : Piperidine-based compounds with rigid scaffolds (e.g., target compound) show higher selectivity in target binding than flexible analogs like ethylpiperazine derivatives .

Biological Activity

tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

- Molecular Formula : C17H29N3O5

- Molecular Weight : 355.43 g/mol

- CAS Number : 2059944-70-4

The compound is believed to exert its biological effects primarily through inhibition of specific kinases involved in cell signaling pathways that regulate proliferation and survival. In particular, it has been noted for its interactions with the mTOR pathway, which is crucial in cancer cell metabolism and growth.

Kinase Inhibition

Studies have shown that this compound can inhibit various kinases:

- mTOR Kinase : The compound binds to the FKBP12-mTOR complex, leading to a reduction in mTORC1 activity. This was evidenced by IC50 values in the low-nanomolar range, indicating strong inhibitory potential .

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects on several cancer cell lines:

- U251 Glioblastoma Cells : Treatment with 400 nM of the compound resulted in a marked decrease in cell viability as measured by DNA content assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. Modifications to the piperazine and piperidine moieties impact its potency against targeted kinases. For example, the presence of acetyl groups enhances binding affinity due to improved interactions with the active site of kinases .

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested : U251 (glioblastoma), Jurkat (T-cell leukemia).

- Findings : Significant reduction in cell proliferation was observed at concentrations as low as 200 nM, with associated changes in gene expression related to cell cycle regulation and apoptosis .

Case Study 2: In Vivo Efficacy

In rodent models, administration of the compound demonstrated a reduction in tumor size compared to control groups. The pharmacokinetic profile suggested favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Kinase Inhibition | Strong inhibition of mTOR with low IC50 values |

| Cytotoxicity | Significant reduction in viability of U251 glioblastoma cells |

| In Vivo Efficacy | Reduction in tumor size in rodent models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.